molecular formula C17H14N6OS B2838060 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034366-13-5

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2838060
CAS No.: 2034366-13-5
M. Wt: 350.4
InChI Key: MFMPDQMAKHOYFE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a benzotriazole moiety linked via a methylene group to a pyrazine ring substituted with a thiophen-2-yl group. Benzotriazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-16(11-23-14-5-2-1-4-12(14)21-22-23)20-10-13-17(19-8-7-18-13)15-6-3-9-25-15/h1-9H,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMPDQMAKHOYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzo[d][1,2,3]triazole ring through a cyclization reactionThe final step involves the attachment of the thiophen-2-yl pyrazine moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
2.1.1 2-{[4-Allyl-5-(1H-Benzotriazol-1-ylmethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Chloro-2-methylphenyl)acetamide ()
  • Key Features : Combines benzotriazole with a triazole-thioacetamide scaffold.
  • Synthesis : Likely involves S-alkylation of a thiol intermediate with a chloroacetamide precursor, analogous to methods in and .
  • Activity : Benzotriazole-triazole hybrids are associated with antifungal and kinase inhibitory activity, though specific data for this compound are unavailable .
2.1.2 N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamide ()
  • Key Features : Substituted benzothiazole core with thio/piperazine-acetamide side chains.
  • Synthesis : Uses potassium carbonate-catalyzed nucleophilic substitution between chloroacetamide and thiol/piperazine derivatives .
  • Activity : Benzothiazole-acetamide hybrids exhibit antitumor and antimicrobial properties, with substituents modulating potency .
2.1.3 2-{4-[(1-(p-Chlorobenzoyl)Benzimidazol-2-yl-Thio)Methyl]-1H-1,2,3-Triazol-1-yl}-N-(p-Nitrophenyl)Acetamide ()
  • Key Features : Benzimidazole-thio-triazole-acetamide hybrid with electron-withdrawing groups (nitro, chloro).
  • Synthesis : Multi-step alkylation and acetylation reactions, similar to .
  • Activity : High inhibitory activity against enzymes like carbonic anhydrase, attributed to the nitro group’s electron-deficient aromatic system .
Functional Analogues
2.2.1 MMV1: N-[(Oxan-4-yl)Methyl]-5-(Thiophen-2-yl)Imidazo[2,1-b][1,3,4]Thiadiazol-2-Amine ()
  • Key Features : Thiophene-linked imidazothiadiazole with an oxane-acetamide side chain.
  • Activity : Reported as a CntA inhibitor with antiproliferative effects, highlighting the role of thiophene in enhancing bioactivity .
2.2.2 2-(Thiophen-2-yl)Acetamide Derivatives ()
  • Key Features : Thiophene-acetamide core with varied heterocyclic substitutions.
  • Activity : Thiophene derivatives are frequently explored for anticonvulsant and anti-inflammatory applications due to their metabolic stability .

Activity Trends :

  • Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition .
  • Bulky substituents (e.g., allyl in ) may improve pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzotriazole and pyrazine-thiophene precursors. Key steps include nucleophilic substitution for acetamide bond formation and cyclization under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify substituent positions and bonding.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight confirmation .

Q. What standard assays are used to evaluate the compound’s biological activity?

  • Methodological Answer : Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using X-ray crystallography data of target proteins (e.g., EGFR kinase). Focus on binding affinity (ΔG values) and interaction analysis (hydrogen bonds, hydrophobic contacts) to prioritize structural modifications (e.g., substituent additions to the thiophene or pyrazine rings) .

Q. What strategies resolve contradictory data in reaction yield or purity during synthesis?

  • Methodological Answer :

  • Reaction monitoring : Use TLC/HPLC to track intermediates and adjust conditions (e.g., catalyst loading, solvent polarity).
  • Byproduct analysis : Employ LC-MS to identify impurities and refine purification protocols (e.g., switching from recrystallization to preparative HPLC) .

Q. How do heterocyclic moieties (benzotriazole, thiophene, pyrazine) influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability.
  • Metabolic stability : Perform microsomal incubation assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., oxidation of thiophene sulfur).
  • Toxicity prediction : Use QSAR models to correlate structural features with hepatotoxicity or mutagenicity risks .

Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?

  • Methodological Answer :

  • Western blotting : Measure downstream protein expression (e.g., apoptosis markers like caspase-3).
  • siRNA knockdown : Silence suspected targets (e.g., kinases) to observe rescue effects.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can chemical stability be assessed under varying storage or physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions.
  • HPLC stability-indicating assays : Monitor degradation products over time.
  • pH-solubility profiling : Use shake-flask methods to determine solubility in buffers (pH 1–10) .

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